Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
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Overview
Description
Scientific Research Applications
- EMTA can be employed as a fluorescent probe to visualize cellular processes. Its unique structure allows for site-specific labeling within live cells, enabling researchers to track specific molecular events. For instance, EMTA can selectively bind to certain cellular components, providing insights into cellular trafficking, protein localization, and organelle dynamics .
- EMTA’s chemical specificity makes it valuable in drug discovery. Researchers can use it to study cellular responses to potential drug candidates. By precisely controlling chemical reactions within cells, EMTA helps identify drug targets and assess their efficacy. This approach minimizes off-target effects and enhances drug development .
- EMTA’s ability to interact with specific neuronal receptors makes it relevant in neuroscience research. Scientists can use it to study receptor-ligand interactions, neuronal signaling pathways, and neurotransmitter release. Its site-specific control allows for detailed investigations into neural function and modulation .
- In cancer studies, EMTA can be used to investigate cellular responses to anticancer agents. By targeting specific regions within cancer cells, researchers gain insights into drug resistance mechanisms and identify vulnerabilities. This precision approach contributes to personalized cancer therapies .
- EMTA is a building block for conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDT). PEDT exhibits excellent electrical conductivity and optical properties. Researchers use EMTA-derived materials in organic electronic devices, including sensors, transistors, and solar cells .
- EMTA participates in bioorthogonal chemistry, a field focused on selective reactions within biological systems. Its unique functional groups allow for specific labeling and modification of biomolecules. Researchers use EMTA-based click reactions to attach probes, tags, or payloads to proteins, nucleic acids, and lipids .
Chemical Biology and Cellular Imaging
Drug Discovery and Targeted Therapies
Neuroscience and Neuropharmacology
Cancer Research and Precision Medicine
Materials Science and Organic Electronics
Bioorthogonal Chemistry and Click Reactions
Mechanism of Action
Target of Action
It’s structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, playing a vital role in the degradation of neurotransmitters in the brain.
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets (such as maos) and inhibit their activity . This inhibition could potentially lead to an increase in the levels of monoamines, such as tyramine and tryptamine, in the brain.
properties
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-3-16-10-12-6-7-14(15(9-12)17-2)18-11-13-5-4-8-19-13/h4-9,16H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNCOWKYYLAPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine |
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